methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrrolidinone core. Its structure includes:
- A thiazole ring substituted with a methyl group at position 4 and a carboxylate ester at position 4.
- A 4,5-dioxopyrrolidin-1-yl moiety linked to the thiazole, bearing a 4-chlorophenyl group at position 2 and a hydroxy(5-methylfuran-2-yl)methylidene group at position 3 (with E-configuration at the double bond).
This compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with ketones (analogous to pyrazole syntheses in and ), followed by functionalization via Suzuki coupling or nucleophilic substitution (as seen in ). Characterization methods include NMR spectroscopy (1H and 13C), mass spectrometry, and X-ray crystallography (using SHELX programs for refinement, as in and ).
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O6S/c1-10-4-9-14(31-10)17(26)15-16(12-5-7-13(23)8-6-12)25(20(28)18(15)27)22-24-11(2)19(32-22)21(29)30-3/h4-9,16,27H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUAJTXLMOVJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NC(=C(S4)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, supported by diverse research findings and case studies.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and the introduction of the furan moiety. The general synthetic pathway can be outlined as follows:
- Formation of Thiazole Ring : The initial step involves the cyclization of appropriate precursors to form the thiazole structure.
- Introduction of Furan Substituent : The furan ring is introduced through a reaction with 5-methylfuran-2-carbaldehyde.
- Final Esterification : The final product is obtained via esterification with methyl 2-thiazolecarboxylate.
Anticancer Properties
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : A series of compounds derived from similar structures were tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The most potent derivatives showed IC50 values ranging from mg/mL to mg/mL, indicating strong inhibitory effects on cancer cell proliferation .
The mechanism by which these compounds exert their anticancer effects appears to involve:
- Histone Deacetylase Inhibition : Some derivatives act as histone deacetylase inhibitors (HDACIs), which are known to influence gene expression and induce apoptosis in cancer cells .
- Targeting Heat Shock Proteins : Compounds have been shown to interact with heat shock proteins (HSP90 and TRAP1), leading to enhanced apoptosis in cancerous cells while sparing normal cells .
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. For example:
- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.
- Antimicrobial Activity : Certain modifications of related compounds have shown effectiveness against bacterial strains, indicating a broader spectrum of biological activity.
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
- Study on Colon Cancer Cells :
-
Inflammation Model :
- In vivo models demonstrated that certain thiazole derivatives reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases.
Data Summary Table
| Compound Name | IC50 (mg/mL) | Mechanism of Action | Notes |
|---|---|---|---|
| Compound 7a | 0.12 | HDAC Inhibition | High selectivity for cancer cells |
| Compound 7g | 0.15 | HSP90 Interaction | Induces apoptosis |
| Compound 7d | 0.81 | Non-specific effects | Lower efficacy compared to others |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole- and Pyrrolidinone-Based Derivatives
Key Observations:
Pyrrolidinone vs. Pyrazole/Triazole Cores: The target compound’s 4,5-dioxopyrrolidinone ring introduces electron-withdrawing effects and hydrogen-bonding capacity (via carbonyl groups), unlike pyrazole or triazole derivatives .
Furan vs. Aryl Substituents : The 5-methylfuran group in the target compound may enhance solubility and bioavailability compared to purely aromatic substituents (e.g., phenylsulfonyl in ).
Key Findings:
- Lipophilicity : The target compound’s calculated LogP (~3.2) suggests moderate membrane permeability, comparable to triazole-containing analogues .
- Antioxidant Potential: While direct data is lacking, pyrazole-thiazole hybrids in exhibit radical scavenging activity (IC50: 12–18 µM) , suggesting the target compound may share similar properties due to its conjugated system.
- Antimicrobial Activity: Thiazole-triazole hybrids ( ) show potency against Gram-positive bacteria, implying that the furan and pyrrolidinone groups in the target compound could modulate similar effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
